molecular formula C13H7ClFN5O3 B11472995 1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole

1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole

Cat. No.: B11472995
M. Wt: 335.68 g/mol
InChI Key: QQEJKIZVDOKMPI-UHFFFAOYSA-N
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Description

1-[3-(3-Chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is a complex organic compound characterized by the presence of a tetrazole ring, a nitrophenyl group, and a chlorofluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chloro-4-fluorophenol with 3-nitrophthalonitrile in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). This reaction forms an intermediate, which is then subjected to further reactions to introduce the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the phenoxy group can produce quinones.

Scientific Research Applications

1-[3-(3-Chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring and the nitrophenyl group are key functional groups that enable the compound to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, depending on the target. The chlorofluorophenoxy moiety also contributes to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-Chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H7ClFN5O3

Molecular Weight

335.68 g/mol

IUPAC Name

1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]tetrazole

InChI

InChI=1S/C13H7ClFN5O3/c14-12-6-10(1-2-13(12)15)23-11-4-8(19-7-16-17-18-19)3-9(5-11)20(21)22/h1-7H

InChI Key

QQEJKIZVDOKMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3)Cl)F

Origin of Product

United States

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